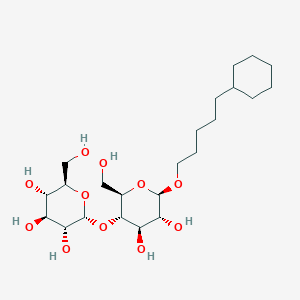

5-シクロヘキシル-1-ペンチル-β-D-マルトシド

説明

Cyclohexyl-pentyl-maltoside is a specialized non-ionic detergent designed for the solubilization, stabilization, and manipulation of biomolecules, particularly membrane proteins. It is widely used in protein purification, structural biology studies, and other research involving membrane proteins .

科学的研究の応用

Cyclohexyl-pentyl-maltoside is extensively used in scientific research due to its unique properties:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Medicine: Utilized in drug formulation and delivery systems to improve the bioavailability of hydrophobic drugs.

作用機序

Cyclohexyl-pentyl-maltoside exerts its effects by interacting with the hydrophobic regions of membrane proteins, thereby disrupting the lipid bilayer and solubilizing the proteins. This interaction is facilitated by the hydrophobic cyclohexyl and pentyl chains, which insert into the lipid bilayer, and the hydrophilic maltose moiety, which interacts with the aqueous environment. The compound’s ability to preserve the native conformation and activity of membrane proteins makes it a valuable tool in structural biology studies .

将来の方向性

生化学分析

Biochemical Properties

5-Cyclohexyl-1-pentyl-beta-D-maltoside enhances the detergent’s hydrophobicity, solubilization properties, and interactions with certain types of membrane proteins . It is often utilized for solubilization and stabilization of membrane protein complexes . The solubilization efficiency allows for the extraction of intact complexes, helping to preserve their native structure and functionality .

Cellular Effects

The primary cellular effect of 5-Cyclohexyl-1-pentyl-beta-D-maltoside is its ability to efficiently solubilize membrane proteins from lipid bilayers . This allows for the extraction and study of these proteins in solution, which can provide valuable insights into their function and role in various cellular processes .

Molecular Mechanism

At the molecular level, 5-Cyclohexyl-1-pentyl-beta-D-maltoside interacts with membrane proteins, enabling their solubilization and extraction from lipid bilayers . The specific mechanism of action can vary depending on the specific protein, its structural features, and the experimental conditions .

Temporal Effects in Laboratory Settings

The effects of 5-Cyclohexyl-1-pentyl-beta-D-maltoside can change over time in laboratory settings. Its solubilization efficiency can vary depending on the specific protein, its structural features, and the experimental conditions

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cyclohexyl-pentyl-maltoside involves the reaction of cyclohexyl alcohol with pentyl bromide to form cyclohexyl-pentyl ether. This intermediate is then reacted with maltose under acidic conditions to yield cyclohexyl-pentyl-maltoside. The reaction conditions typically involve the use of a strong acid catalyst and elevated temperatures to facilitate the formation of the glycosidic bond.

Industrial Production Methods: In industrial settings, the production of cyclohexyl-pentyl-maltoside is scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced reaction control and purification steps to remove impurities .

化学反応の分析

Types of Reactions: Cyclohexyl-pentyl-maltoside primarily undergoes substitution reactions due to the presence of the glycosidic bond. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines under basic conditions.

Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives of cyclohexyl-pentyl-maltoside, while oxidation reactions can produce carboxylic acids or aldehydes .

類似化合物との比較

Cyclohexyl-pentyl-maltoside is unique due to its specific combination of cyclohexyl and pentyl alkyl chains attached to the maltose moiety. This combination enhances its hydrophobicity and solubilization properties compared to other similar compounds such as:

Cyclohexyl-hexyl-maltoside: Has a longer alkyl chain, which can affect its solubilization efficiency and interactions with membrane proteins.

Cyclohexyl-heptyl-maltoside: Even longer alkyl chain, further increasing hydrophobicity and potentially altering its solubilization properties.

Decyl maltoside: A linear chain analog with different solubilization properties and critical micelle concentration.

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(5-cyclohexylpentoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H42O11/c24-11-14-16(26)17(27)19(29)23(32-14)34-21-15(12-25)33-22(20(30)18(21)28)31-10-6-2-5-9-13-7-3-1-4-8-13/h13-30H,1-12H2/t14-,15-,16-,17+,18-,19-,20-,21-,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTGFZGNOSKUDA-ZNGNCRBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60416123 | |

| Record name | CYMAL-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

250692-65-0 | |

| Record name | Cyclohexyl-pentyl-maltoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04664 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYMAL-5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60416123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。